

# Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide: An Experimental Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

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This document provides a detailed experimental protocol for the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide**, a benzamide derivative of interest in chemical and pharmaceutical research. The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the formation of amides from amines and acyl chlorides.

## Chemical Properties and Data

**N-(4-cyanophenyl)-4-methoxybenzamide** has the molecular formula C<sub>15</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 252.27 g/mol .<sup>[1]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	252.27 g/mol	<sup>[1]</sup>
Melting Point	155 - 156 °C	
Boiling Point (Predicted)	365.7 ± 27.0 °C	<sup>[2]</sup>
Density (Predicted)	1.24 ± 0.1 g/cm <sup>3</sup>	<sup>[2]</sup>
pKa (Predicted)	12.24 ± 0.70	<sup>[2]</sup>

# Experimental Protocol: Schotten-Baumann

## Synthesis

This protocol outlines the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide** via the reaction of 4-methoxybenzoyl chloride with 4-aminobenzonitrile in a basic aqueous solution.

### Materials:

- 4-Aminobenzonitrile
- 4-Methoxybenzoyl chloride
- 10% Aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Distilled water
- Standard laboratory glassware (round-bottom flask, beakers, funnel, etc.)
- Stirring apparatus
- Filtration apparatus (Büchner funnel, filter paper)
- Ice bath

### Procedure:

- **Reactant Preparation:** In a suitable round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzonitrile in a 10% aqueous sodium hydroxide solution.
- **Reaction Initiation:** While stirring the solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise.
- **Reaction Progression:** Continue stirring the reaction mixture at room temperature for approximately 30 minutes after the complete addition of the 4-methoxybenzoyl chloride.
- **Precipitation:** Pour the reaction mixture into ice-cold water to precipitate the crude product.

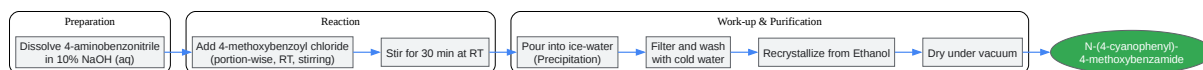
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold distilled water.
- Purification: Recrystallize the crude product from ethanol to obtain the purified **N-(4-cyanophenyl)-4-methoxybenzamide**.
- Drying: Dry the purified product in a vacuum oven.

Expected Yield:

While a specific yield for this exact reaction is not available in the searched literature, a similar reaction for the synthesis of N-(4-chlorophenyl)-4-methoxybenzamide reports a yield of 86%.<sup>[3]</sup> It is reasonable to expect a comparable high yield for this synthesis.

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide**.



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Synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide**.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with **N-(4-cyanophenyl)-4-methoxybenzamide**. However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer and antiviral properties.<sup>[4]</sup> Further research is required to elucidate the specific biological profile of this compound.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)